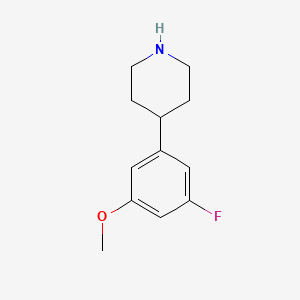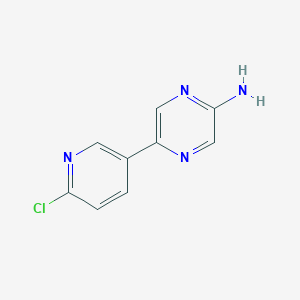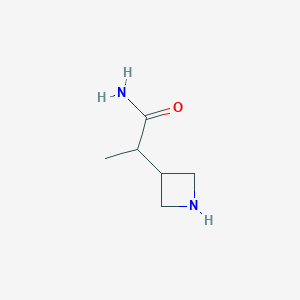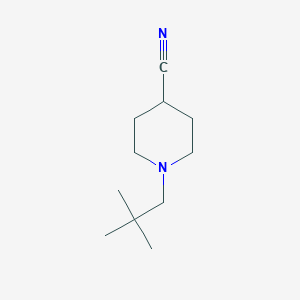
4-(Difluoromethyl)-2-hydroxytoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-hydroxytoluene: is an organic compound characterized by the presence of a difluoromethyl group (-CF₂H) attached to a toluene ring with a hydroxyl group (-OH) at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic difluoromethylation of aromatic compounds using difluorocarbene precursors . This reaction can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the difluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of 4-(Difluoromethyl)-2-hydroxytoluene may involve large-scale difluoromethylation processes using commercially available reagents like trimethylsilyl difluoromethyl (TMS-CF₂H) . The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like acetonitrile and bases such as potassium hydroxide.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(Difluormethyl)-2-hydroxytoluol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einer Carbonylgruppe oxidiert werden.
Reduktion: Der aromatische Ring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Difluormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) werden üblicherweise verwendet.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas (H₂) werden eingesetzt.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen mit der Difluormethylgruppe reagieren.
Hauptprodukte
Oxidation: Bildung von 4-(Difluormethyl)-2-hydroxybenzaldehyd.
Reduktion: Bildung von 4-(Difluormethyl)-2-hydroxytoluolderivaten.
Substitution: Bildung von substituierten Difluormethylverbindungen.
Wissenschaftliche Forschungsanwendungen
4-(Difluormethyl)-2-hydroxytoluol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer fluorierter Verbindungen verwendet.
Biologie: Wird hinsichtlich seines Potenzials als bioaktives Molekül in der Wirkstoffforschung untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(Difluormethyl)-2-hydroxytoluol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Difluormethylgruppe kann als lipophiler Wasserstoffbrückenbindungsdonor fungieren, wodurch die Fähigkeit der Verbindung zur Interaktion mit biologischen Molekülen verbessert wird . Diese Interaktion kann die Aktivität von Enzymen und Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-2-hydroxytoluene involves its interaction with specific molecular targets. The difluoromethyl group can act as a lipophilic hydrogen bond donor , enhancing the compound’s ability to interact with biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(Difluormethyl)-2-hydroxytoluol kann mit anderen fluorierten aromatischen Verbindungen verglichen werden, wie z. B.:
4-(Trifluormethyl)phenol: Enthält eine Trifluormethylgruppe anstelle einer Difluormethylgruppe.
4-(Difluormethyl)benzaldehyd: Ähnliche Struktur, aber mit einer Aldehydgruppe anstelle einer Hydroxylgruppe.
Die Einzigartigkeit von 4-(Difluormethyl)-2-hydroxytoluol liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C8H8F2O |
|---|---|
Molekulargewicht |
158.14 g/mol |
IUPAC-Name |
5-(difluoromethyl)-2-methylphenol |
InChI |
InChI=1S/C8H8F2O/c1-5-2-3-6(8(9)10)4-7(5)11/h2-4,8,11H,1H3 |
InChI-Schlüssel |
RQCZMBUVKWKULZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)

![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)






![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)

